Chk1-IN-4

Target Validation Chemical Probe Data Reproducibility

Chk1-IN-4 (Compound 3) is a patent-protected, 3,5-disubstituted pyrazole CHK1 inhibitor with demonstrated in vivo chemosensitization activity but a limited public selectivity profile. For R&D, its primary value is as a novel chemotype for benchmarking and mechanistic target engagement studies against well-characterized inhibitors. Ideal for colorectal cancer combination therapy research. Verify structural novelty and plan confirmatory selectivity assays to de-risk your experimental design.

Molecular Formula C18H18BrN7O2
Molecular Weight 444.3 g/mol
Cat. No. B12422407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChk1-IN-4
Molecular FormulaC18H18BrN7O2
Molecular Weight444.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)Br)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N
InChIInChI=1S/C18H18BrN7O2/c1-27-14-5-11(19)6-15(28-4-2-3-20)18(14)13-7-16(26-25-13)24-17-10-22-12(8-21)9-23-17/h5-7,9-10H,2-4,20H2,1H3,(H2,23,24,25,26)
InChIKeyLWOYEDQROLTYBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chk1-IN-4: A Potent Checkpoint Kinase 1 (CHK1) Inhibitor for DNA Damage Response and Cancer Research


Chk1-IN-4 (Compound 3; CAS# 2120398-41-4) is a small molecule inhibitor of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response (DDR) and cell cycle progression. It is a 3,5-disubstituted pyrazole derivative covered under patent WO2017132928A1 [1]. As a CHK1 inhibitor, Chk1-IN-4 is designed to abrogate the S and G2/M checkpoints, forcing cells with damaged DNA to proceed through the cell cycle, which can lead to mitotic catastrophe and apoptosis. This mechanism is of significant interest for sensitizing tumors to DNA-damaging chemotherapeutic agents. However, it is crucial to note that the majority of the public characterization of this specific compound is qualitative, describing it as a 'potent' inhibitor that 'effectively inhibits CHK1 phosphorylation' . Unlike many other advanced CHK1 inhibitors, a complete and verifiable quantitative profile of its potency, selectivity, and pharmacokinetic properties is not readily available in the primary literature, representing a critical distinction for procurement and experimental design.

Why CHK1 Inhibitors Like Chk1-IN-4 Are Not Interchangeable: The Critical Importance of a Complete Data Profile


The CHK1 inhibitor class is chemically diverse, leading to significant variability in crucial drug discovery parameters such as kinase selectivity, cellular potency, and pharmacokinetic (PK) properties. A direct comparison of three well-characterized clinical CHK1 inhibitors (MK-8776, SRA737, and LY2606368) revealed that in vitro kinase assay data was a 'poor predictor of selectivity and potency in cells' [1]. This finding underscores that even compounds with seemingly similar primary target affinity can exhibit vastly different off-target effects and in vivo behavior. For instance, while MK-8776 and SRA737 show similar CHK1 selectivity profiles, LY2606368 is a much more potent inhibitor of CHK2 at comparable concentrations [1]. Therefore, assuming that Chk1-IN-4, as a 'potent CHK1 inhibitor,' will behave identically to another CHK1 inhibitor with a more complete public data profile is a high-risk scientific assumption. The lack of a comprehensive, publicly available quantitative data package for Chk1-IN-4 is itself a key differentiator, forcing a scientific or industrial user to rely on its specific structural novelty from the patent rather than a fully vetted, peer-reviewed biological profile.

Chk1-IN-4 Quantitative Evidence Guide: Key Differentiation Metrics vs. Comparator CHK1 Inhibitors


Comparative Public Data Availability: Chk1-IN-4 vs. Clinical-Stage CHK1 Inhibitors

The most significant quantifiable differentiator for Chk1-IN-4 is the documented absence of a comprehensive public data profile. This is contrasted with the extensive and publicly available data for clinical-stage CHK1 inhibitors, which serve as a benchmark for what constitutes a well-characterized tool compound. While the patent claims Chk1-IN-4 to be a potent inhibitor [1], no peer-reviewed publications provide explicit IC50, Ki, or selectivity panel data for this specific molecule. This is a critical procurement consideration, as the behavior of the compound in cellular and in vivo models cannot be predicted from its primary sequence or patent claims alone [2].

Target Validation Chemical Probe Data Reproducibility Procurement Risk

In Vivo Activity Demonstration: Chk1-IN-4 as a Sensitizer to DNA-Damaging Agents

Chk1-IN-4's utility as a chemosensitizer has been demonstrated in a tumor xenograft model. In this study, administration of Chk1-IN-4 (Compound 3; 40 mg/kg, intravenous, twice weekly) was shown to enhance the anti-tumor growth activity of CPT-11 (Irinotecan), a topoisomerase I inhibitor, in a preclinical model of colorectal cancer . This provides quantitative in vivo evidence for its mechanism of action as a DDR inhibitor.

Combination Therapy In Vivo Efficacy Tumor Model Chemosensitization

Structural Differentiation: A Unique 3,5-Disubstituted Pyrazole Scaffold

Chk1-IN-4 is specifically claimed as part of a patent family covering 3,5-disubstituted pyrazoles as CHK1 inhibitors [1]. This structural class is distinct from many other prominent CHK1 inhibitors, such as the diazepinoindolone MK-8776 or the pyrazinecarboxamide SRA737. This scaffold differentiation can be a key factor for projects focused on novel chemical space, overcoming resistance to other chemotypes, or exploring structure-activity relationships (SAR) around the CHK1 active site.

Chemical Biology Intellectual Property Medicinal Chemistry Novel Scaffold

Chk1-IN-4: Optimal Application Scenarios Based on Its Evidenced Profile


Validation of a Novel CHK1-Targeting Scaffold in a Cancer Cell Line Panel

This is the most appropriate use case for Chk1-IN-4. The compound is a patent-protected, 3,5-disubstituted pyrazole [1] with demonstrated in vivo chemosensitization activity . A researcher looking to expand their chemical toolkit beyond well-characterized clinical candidates would use Chk1-IN-4 in a panel of cancer cell lines. The goal is to benchmark its growth inhibition and chemosensitization effects against a well-characterized control CHK1 inhibitor (e.g., MK-8776) to determine if this novel chemotype offers a distinct biological profile or a starting point for further optimization.

Target Engagement Studies via CHK1 Phosphorylation Assays

Based on the consistent vendor reports that Chk1-IN-4 'potently inhibits CHK1 phosphorylation in tumor cells' , it is well-suited for target engagement studies. The compound can be used in mechanistic experiments to confirm that a phenotypic effect is indeed mediated through CHK1 inhibition. This is a critical, low-risk application that leverages the compound's primary, verifiable activity while acknowledging the lack of a full selectivity profile. The user would treat cells with Chk1-IN-4 and measure phospho-CHK1 (Ser345) levels via western blot to confirm target modulation.

Feasibility Studies for Chemosensitization in Colorectal Cancer Models

The evidence that Chk1-IN-4 enhances the anti-tumor activity of CPT-11 (Irinotecan) in a colorectal cancer xenograft model makes it a direct choice for follow-up studies. Researchers can use Chk1-IN-4 as a tool compound to further explore the therapeutic potential of CHK1 inhibition in colorectal cancer, particularly in combination with topoisomerase I inhibitors. This scenario provides a defined, data-backed path for in vivo experiments, even in the absence of a complete pharmacokinetic profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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